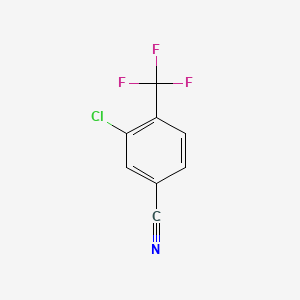

3-Chloro-4-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZFPSVQIDJRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604887 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-79-1 | |

| Record name | 3-Chloro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzonitrile

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in the development of modern pharmaceuticals and agrochemicals. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data on its chemical properties, synthesis, reactivity, and handling. The narrative emphasizes the causal relationships behind experimental methodologies, offering field-proven insights to support advanced research and development programs.

This compound is a substituted aromatic compound whose unique electronic and steric properties make it a valuable building block in organic synthesis. The presence of a trifluoromethyl group (-CF3), a chloro group (-Cl), and a nitrile group (-CN) on the benzene ring imparts specific reactivity and imparts desirable characteristics to downstream products.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1092460-79-1 .[1][2][3][4]

Caption: Role as a versatile synthetic building block.

Synthesis Methodology: A Representative Protocol

While multiple synthetic routes exist, a common and scalable approach involves the transformation of an appropriately substituted aniline. The following protocol outlines a logical sequence for preparing a closely related analog, 3-chloro-4-trifluoromethoxy benzonitrile, which demonstrates the core chemical principles applicable to the synthesis of the target compound. [5]The key steps are diazotization of an aniline, followed by cyanation.

A more detailed, multi-step synthesis for a similar structure, 3-fluoro-4-trifluoromethyl benzonitrile, starts from ortho-fluoro benzotrifluoride and proceeds through nitration, reduction, bromination, diazotization, and finally, cyanation. [6][7]This highlights a robust industrial strategy for building the required functionality step-by-step.

Protocol: Conceptual Synthesis via Sandmeyer-type Reaction

This protocol is conceptual and illustrates the key transformations. Researchers must adapt it based on laboratory-specific conditions and safety assessments.

-

Step 1: Diazotization of 3-Chloro-4-(trifluoromethyl)aniline

-

Rationale: This step converts the primary aromatic amine into a diazonium salt, an excellent leaving group (-N₂⁺), which is crucial for introducing the nitrile group in the subsequent step.

-

Procedure:

-

Dissolve 3-Chloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of aqueous hydrochloric acid (approx. 3.0 eq) and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained below 5 °C. The formation of nitrous acid in situ is critical for the reaction.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes to ensure complete formation.

-

-

-

Step 2: Cyanation (Sandmeyer Reaction)

-

Rationale: The diazonium salt is displaced by a cyanide nucleophile, typically delivered as a copper(I) cyanide complex. Copper(I) is essential as a catalyst to facilitate the single-electron transfer mechanism of the Sandmeyer reaction.

-

Procedure:

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water. This forms the soluble dicyanocuprate(I) complex, which is the active reagent.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. The temperature should be carefully controlled, allowing for a gentle evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.

-

Cool the mixture, and perform an extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

-

Caption: Conceptual synthesis workflow via diazotization.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its use in regulated industries. A multi-technique approach is standard.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective for separating the main compound from starting materials or side-products. [8][9]Purity is determined by area percentage from the chromatogram.

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is suitable for assessing purity and identifying volatile impurities. [8]The high thermal stability of the compound makes it amenable to GC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure confirmation. The chemical shifts, coupling patterns, and integration values provide a detailed map of the molecular structure.

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to confirm the presence of key functional groups. A strong, sharp absorption band around 2230 cm⁻¹ in the IR spectrum is characteristic of the nitrile (C≡N) stretch. [10]Vibrational spectra for related compounds have been studied both experimentally and theoretically to assign characteristic frequencies. [10][11]

Safety, Handling, and Toxicology

As with any active chemical intermediate, proper handling of this compound is essential. The primary source of detailed safety information is the Safety Data Sheet (SDS). [12][13][14][15][16] Table 2: Summary of Hazard Information

| Hazard Type | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed or in contact with skin. [14][16] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and clothing. [12][14] |

| Skin Irritation | Causes skin irritation. [12][15][16] | IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [12][16] |

| Eye Irritation | Causes serious eye irritation. [12][15][16] | Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12][16] |

| Inhalation | May cause respiratory irritation. [15][16] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air. [12][16] |

Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [13]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [14][15]Store locked up. [12][13] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12][14][15]

Conclusion

This compound, identified by CAS number 1092460-79-1, is more than a simple chemical intermediate; it is a strategic enabling molecule for modern chemical research. Its carefully arranged functional groups—the metabolically robust trifluoromethyl moiety, the synthetically versatile nitrile, and the reactive chloro substituent—provide a powerful platform for the design and synthesis of novel drugs and crop protection agents. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any scientist looking to leverage its potential in their research and development endeavors.

References

- This compound - AbacipharmTech-Global Chemical supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqU3PlyF0KRQr6BPtU3vwQb5kvwDRGuH9czNdh3w-bBDD2fGGh6kjFbYHpNcW7Y_qdoDQGpIYIVGoQzAglqJrWMlfdN76YsGhuE07tXA0wuhwG_EOD87tv6m7PMvw=]

- 1092460-79-1(this compound) Product Description. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMs-QQ0C6Wjjhyhi7HE953lvdNfJ0BWQO6bVUZU4nA86ZBWi0ArMymOGzQ04s6pTrqwIFRpcJapaue10fAo7grV-mtqA8LE5p3EpjTWSlk9GJbS45xtI6Dux1TpgKgscJPgvaxia0NaSKoQT7AaBGZi2Zr6_ebLuSlih0VGzGBuac=]

- 4-Chloro-3-(trifluoromethyl)benzonitrile - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFNlpanVcmSt8nuSQP3qGkEqAztLx44dRRyxx8gjHMqs1Hw3sWOjM65BIrXn6HBClhKODpBWXN2QglkPzko-TKg3QxAq6cPqYffSXjT0musD5yKImiauu8AEI4dHonCHPXqso=]

- Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRynUVz10fLiacvCkcoEVMQVMRzXBAHzyv8NbCPEylaXkJq7Ai-_QVwFjlew5hCvEyKKdfhnZci7eNRaYImudFaBHXk_Zog5iEwoUgXEMqMy5oTIHaD_BMvKmvCP1uRM1yWBqn3R-bPLPq9lxBZShTBUXO1jBGyVEbY4QkIPht8Bv2DJ062smneJGYWifXmAD_DyO4P38aWdUxHGO4ZDDtsLvf]

- This compound [CAS - Ivy Fine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt8KghYI0UCZ0xdcz5s1eN361A46UP9oYQUQ0UquE7bu3RaRQ0CSPxm8wmbyAItra_rI9ksCxYvam9qoDXluz1lpCTVnvS6Fr4JwneFsndOtC3-ubbj2nHKX_02ks5Y58cNCUnQg==]

- This compound cas no.1092460-79-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPrO0jd8uQwJC9I2XpBmKksbwu2rvKoxiUbEiBsYMQYKz_eTh86hYVsZYNCsWMlCUDdTU0w-zPqo3yes9ENicrpcZqrbrAZN1HX1k6f6WlpLbMN1MOGjYU5MHR-qyjoqS7_nwhhz-KBl6yYPOSPMOXcPW0G6S7dNVUkmr9Aji3OXUMQWjvRc9YQNEKjnxJysXv6I-L8j_Rv-j2wRMzcVDUHYydSxaEkWY91Ps=]

- 1735-54-2(4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE) Product Description. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtWZmGMc9Hoi1z0A0C1KhVtEnuQ5gFgCLPiza5nxHSvBUtGpjT_e-yzcKcbJzda36FkhMeQvHl3T7Dkj323dxIzphcqd6b4Y7qXObPuHEKrjUmx4fWuyZHG2uqMczeyTHAlCjCWfocNHBYgc25gDU-7pylr4NwrtGFMuGjg_3gweE=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ_brGWGhMs1ZCNJfeWG-mKUir-nv5muGXLuUD29_oPaZXG5CJFPEmKQcQG1LpT_EZerNyEMNXLD2h5eSjDQnR3P6lhUuxyx42hraNTFC4EQKzvfYlpQE-urQmA4WPAZf7uSTdrovIS2QyWnCkolBunXGaHcpq2eVPo8gtutAzeWF_yUyjzLFq_C5Nnvqh8Lmemiqz3aEFviH2cft9oyoLjR620iyQYEsxTuCdDZ79JI5-qLnfz50AIhCW1MHU]

- SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO9SzttWne1ICUg7E9OyggRrTfICo9LXlzD9LVT8QhiXgOtTddM3qjQx36V25aVU7_VSK6mzwvQxRxgRY9U6oPric7Vr50XD9T5xAVgR5CrqBWr8Pbu7wnxhXvO1mKJxqMNOjRnefpXsWteBmcmbSNWOCqDKBng1u93MaAAitJlbrDN1jf8iGArkpyvM4zNCj1T6V13w==]

- SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr9I7ZHFtLqVWlCUcc4XeXlCpwfFwkpMi3Wb-stEHXGNniAQC6ipl2exdslwn_3daNk4Gd3tLKMkCRw6dNnhc1i6Arn5nNIaqeQ3vvE5l6sPaG7N2IL6pujjcKzqEOGERw1xJJuLsEi7ULw-eN]

- Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18583070/]

- 3-nitro-4-chlorobenzotrifluoride - Report | CAMEO Chemicals | NOAA. [URL: https://cameochemicals.noaa.gov/chemical/20121]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUGe9JsASJxiiUvVVhP6dNoHHKT1oyOL7RCt_BYSiJ43i4p1cUeZOfner5gSv_dQ2yRzGd11U6O8n3bxAMIG9DRVWjos8pEs4WCJPHfFJs9OTV0mtW6PKk7IFND0hqAwEk9gqTOLe_0aL3KUZDasfg6-KvATm5tSiE-wYcV8KPRSkiNL4rYDsrF8uXkC6AdykCtzhhA58YJ2A7FaXir6MQwbbI0CnV1G572514qgyXapyvIX2joJ4M-aC0u27TFSp3wAZVMcw-wSo3oiF4]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcF7hDdgoyM5E_iT4gl2wPheIepuH1QViS1V0JLbfPD8wpm9MHmsmFd_Gefh1Y6swNLV5Jw4JirHOP2xJIKjc3lHtpBa0Lr1V5JEmphvVlEq6XJXCpelZPo3Jr2yN2RE3YKQMpx4hvSHEIwtMTrjOwySbx6doigK340eUiK--c18JWaluGypFUibtA3PjtnK0ThUFYLQrFFGhkN6jP9cPobfdKqgq556wiMvUOU3a8CMHg1rqrlRYJS9R4SDZJiESuSigB5mVt1-uXjt0GEdBD-z5-rNWrh9sG2Bo=]

- This compound (C8H3ClF3N) - PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/20305072]

- The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery. [URL: https://vertexaisearch.cloud.google.

- The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmMWX67czJ0BpW0_MNKRqHcZwc5x2qW_gV4tDpVmvLWZy4i7wXW2LFjIQpJZozfGPhKHMX7M_ySkhrag-t-6M3yQgiA-HvenN46m2itDkQnFPlUzsR4ZBwsJbXBIVFH8qaO4F4UF5_vW0jxHZUE7tqq0F2zqeYGss7EkzbnWMQQmDhpnTQut21GqBSqrBmartUlnxVM5joPuRQBi3lRrlyOk1DqHWhQwxYZISKZtajt02VYnPdC6rb450RrGY=]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. [URL: https://eureka.patsnap.

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents. [URL: https://patents.google.

- 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research. [URL: https://www.tspsubmission.com/index.php/JSR/article/view/3993]

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2881327/]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [URL: https://www.mdpi.com/2227-9717/10/10/2054]

- A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile - Benchchem. [URL: https://www.benchchem.com/pdf/technical-support-center/analytical-methods-for-4-bromo-3-chlorobenzonitrile.pdf]

- Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions - Benchchem. [URL: https://www.benchchem.com/pdf/technical-support-center/analytical-methods-for-3-chloro-4-fluoroaniline-reactions.pdf]analytical-methods-for-3-chloro-4-fluoroaniline-reactions.pdf]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 1092460-79-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. ivychem.com [ivychem.com]

- 4. This compound, CasNo.1092460-79-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

- 12. fishersci.com [fishersci.com]

- 13. images.thdstatic.com [images.thdstatic.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzonitrile: Properties, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

The introduction of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of modern drug discovery. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] 3-Chloro-4-(trifluoromethyl)benzonitrile, a substituted benzonitrile, represents a key building block in this landscape, offering a versatile platform for the synthesis of complex pharmaceutical and agrochemical agents.[2][3] This technical guide provides a comprehensive overview of the physical properties, analytical characterization, and potential applications of this important synthetic intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of a synthetic intermediate is fundamental to its effective use in process development and chemical synthesis. The following table summarizes the key physicochemical data for this compound. It is important to note that some of the available data for this specific isomer are predicted values.

| Property | Value | Source |

| CAS Number | 1092460-79-1 | [2][4][5] |

| Molecular Formula | C₈H₃ClF₃N | [2][5] |

| Molecular Weight | 205.56 g/mol | [2][5] |

| Appearance | White powder | [4] |

| Boiling Point | 226.5 ± 40.0 °C (Predicted) | [2] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [2] |

| Purity | ≥ 98.0% - 99% | [4][6] |

| Storage | Sealed in a dry place at room temperature. | [7] |

Experimental Protocols for Physical Property Determination

Accurate experimental determination of physical properties is crucial for validating predicted data and for process safety and optimization. The following section outlines standard laboratory protocols for determining the melting point, boiling point, and solubility of a solid organic compound like this compound.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The capillary melting point technique involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which it melts. A sharp melting range typically indicates high purity.

Methodology:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).

-

The melting range is reported as T1-T2.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary.

-

Slow Heating Rate: A slow heating rate near the melting point is essential to allow the thermometer and the sample to be in thermal equilibrium, leading to an accurate reading.

Workflow for Melting Point Determination

Boiling Point Determination: Ebulliometry

For a solid compound, the boiling point is determined under reduced pressure to prevent decomposition.

Principle: Ebulliometry involves measuring the boiling point of a liquid at a specific pressure. For a solid, this requires dissolving it in a suitable high-boiling solvent or, more commonly for intermediates, performing the measurement under vacuum.

Methodology:

-

Place a small amount of this compound in a distillation flask suitable for vacuum distillation.

-

Connect the flask to a vacuum pump and a manometer.

-

Slowly evacuate the system to the desired pressure.

-

Gently heat the sample with constant stirring.

-

Record the temperature at which the liquid boils and a steady reflux is observed.

-

Record the corresponding pressure from the manometer.

-

The boiling point is reported as the temperature at a specific pressure (e.g., 105 °C/11 mmHg for a related isomer).[8][9]

Causality Behind Experimental Choices:

-

Vacuum: Many organic compounds decompose at their atmospheric boiling points. Reduced pressure lowers the boiling point, allowing for distillation without degradation.

-

Stirring: Constant stirring ensures smooth boiling and prevents bumping.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Principle: The solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Prepare a series of vials with a fixed volume of different solvents (e.g., water, methanol, dichloromethane, toluene).

-

Add a small, known amount of this compound to each vial.

-

Stir or agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the vials for any undissolved solid.

-

If the solid has completely dissolved, add another known amount and repeat the process until a saturated solution is obtained.

-

The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL). A related isomer, 4-Chloro-3-(trifluoromethyl)benzonitrile, is reported to be soluble in methanol.[9]

Workflow for Solubility Assessment

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show signals in the aromatic region, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms, including the characteristic signals for the nitrile carbon and the carbon of the trifluoromethyl group.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is particularly informative for fluorinated compounds and would show a singlet for the -CF3 group at a characteristic chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C≡N (nitrile) stretching vibration, C-Cl stretching, and C-F stretching vibrations, as well as aromatic C-H and C=C stretching bands.

-

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound (205.56 g/mol ) and provide information about its fragmentation pattern, which can aid in structural confirmation.

Applications in Drug Discovery and Development

This compound is described as an organic synthesis intermediate and a pharmaceutical intermediate, primarily for laboratory research and development and chemical production.[2] While specific drugs synthesized from this particular isomer are not widely disclosed, the broader class of chloro- and trifluoromethyl-substituted aromatics are of significant interest in medicinal chemistry.[10]

The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance a molecule's binding affinity to target proteins.[1] The chlorine atom provides an additional point for synthetic modification or can contribute to the overall electronic and steric properties of the molecule. The nitrile group is a versatile functional handle that can be converted into other functionalities such as amines, carboxylic acids, or tetrazoles, which are common in pharmaceutical agents.

The strategic placement of the chloro and trifluoromethyl groups on the benzonitrile scaffold makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules. Its utility is likely in the construction of kinase inhibitors, GPCR modulators, and other targeted therapies where the specific substitution pattern is crucial for activity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11] If skin contact occurs, wash with soap and water.[12] If inhaled, move to fresh air.[11] If swallowed, seek immediate medical attention.[11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group, a chlorine atom, and a reactive nitrile functionality on a benzene ring provides a powerful tool for medicinal chemists. While detailed experimental data for this specific isomer is limited in the public domain, this guide provides an overview of its known properties, standard methods for its characterization, and its potential applications, underscoring its importance in the ongoing quest for novel and improved therapeutic agents.

References

- ChemBK. (2024, April 9). 1092460-79-1.

- LookChem. (n.d.). This compound cas no.1092460-79-1.

- Alachem Co., Ltd. (n.d.). 1092460-79-1 | this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis.

- Das, P., & Ghosh, S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, CasNo.1092460-79-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. 1092460-79-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. 1092460-79-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. 1092460-79-1|this compound|BLD Pharm [bldpharm.com]

- 8. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE | 1735-54-2 [m.chemicalbook.com]

- 9. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 1735-54-2 [m.chemicalbook.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. images.thdstatic.com [images.thdstatic.com]

3-Chloro-4-(trifluoromethyl)benzonitrile chemical properties

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a critical fluorinated building block in modern medicinal and agricultural chemistry. We delve into its core chemical and physical properties, explore its synthesis and inherent reactivity, and illuminate its applications in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates to drive innovation. We will cover key safety protocols, present relevant spectroscopic data, and provide illustrative workflows to offer both theoretical understanding and practical insights into the utility of this versatile compound.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing pharmacological and pharmacokinetic properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate receptor binding affinity.[1] this compound emerges as a highly valuable intermediate, offering a unique combination of a reactive nitrile handle, a metabolically robust trifluoromethyl group, and a chlorinated benzene core ripe for further functionalization.

This guide serves as a technical resource, consolidating the known properties and synthetic utility of this compound. By understanding its fundamental characteristics, researchers can better leverage its potential as a foundational component in the synthesis of novel active pharmaceutical ingredients (APIs) and next-generation crop protection agents.

Core Chemical Identity and Physicochemical Properties

The unique substitution pattern on the benzonitrile ring dictates the compound's physical behavior and chemical reactivity. The electron-withdrawing nature of both the nitrile and trifluoromethyl groups, combined with the inductive effect of the chlorine atom, creates a distinct electronic profile that influences its interactions and synthetic transformations.

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Table

The following table summarizes the key identifiers and physical properties of this compound and a closely related isomer for comparative context.

| Property | Value | Source(s) |

| CAS Number | 1092460-79-1 | [2] |

| Molecular Formula | C₈H₃ClF₃N | [2][3] |

| Molecular Weight | 205.56 g/mol | [2] |

| Synonyms | 2-Chloro-4-cyanobenzotrifluoride | [2] |

| Monoisotopic Mass | 204.99062 Da | [3] |

| Predicted XlogP | 3.2 | [3] |

| Physical State | Solid (Predicted, based on isomers) | |

| Melting Point | 66-68°C (for isomer 4-Chloro-3-(trifluoromethyl)benzonitrile) | [4] |

| Boiling Point | 100-105°C @ 11 mmHg (for isomer 4-Chloro-3-(trifluoromethyl)benzonitrile) | [4] |

Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics is essential for reaction monitoring and quality control. Based on the structure and data from analogous compounds, the following profile can be expected.[5][6][7]

-

¹H NMR : The proton NMR spectrum would be characterized by signals in the aromatic region (typically δ 7.5-8.0 ppm). The three aromatic protons would appear as a complex multiplet or as distinct doublets and doublet of doublets, with coupling constants characteristic of ortho and meta relationships.

-

¹³C NMR : The carbon spectrum would show eight distinct signals. Key signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, the carbon attached to the CF₃ group as a quartet due to C-F coupling, and the remaining aromatic carbons at their characteristic shifts, influenced by the attached substituents.

-

¹⁹F NMR : The fluorine NMR would exhibit a single, sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be in the typical range for an aromatic CF₃ group.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, sharp absorption band around 2230-2240 cm⁻¹ characteristic of the C≡N stretching vibration. Other notable bands would include C-F stretching vibrations (around 1100-1350 cm⁻¹) and C-Cl stretching (around 700-800 cm⁻¹).

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 205. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Key fragmentation would likely involve the loss of the CF₃ group or the entire nitrile moiety.[3]

Synthesis and Reactivity

General Synthetic Approach

This compound is typically synthesized from commercially available trifluoromethylated and chlorinated benzene derivatives. A common and effective strategy involves the cyanation of a corresponding aryl halide. A plausible synthetic route begins with 2-chloro-1-(trifluoromethyl)benzene, proceeding through nitration, reduction to an aniline, followed by a Sandmeyer reaction to introduce the nitrile group.

Caption: Conceptual workflow showing the use of the title compound as a scaffold for a potential API.

Safety, Handling, and Storage

As a halogenated and nitrated aromatic compound, this compound requires careful handling. While specific data for this exact isomer is limited, information from structurally similar chemicals provides a strong basis for safety protocols. [8][9]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield. [10]* Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

-

Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. [11]* Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [8]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Exemplary Experimental Protocol: Nitrile Hydrolysis

This protocol provides a generalized, step-by-step method for the hydrolysis of the nitrile group to a carboxylic acid, a common downstream synthetic step.

Objective: To synthesize 3-chloro-4-(trifluoromethyl)benzoic acid.

Materials:

-

This compound (1.0 eq)

-

Sulfuric acid (70% aqueous solution)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Sodium bicarbonate (saturated solution)

-

Hydrochloric acid (2M)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.

-

Hydrolysis : Add a 70% solution of sulfuric acid (approx. 5-10 volumes relative to the nitrile). Heat the mixture to reflux (typically 110-120°C) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Workup : Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice. A precipitate of the crude carboxylic acid should form.

-

Extraction : If a precipitate does not form or is incomplete, extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Purification (Base Wash) : Combine the organic layers and wash with a saturated sodium bicarbonate solution. This will extract the acidic product into the aqueous layer, leaving neutral impurities behind.

-

Acidification : Cool the bicarbonate layer in an ice bath and slowly acidify with 2M HCl until the pH is ~2. The carboxylic acid product will precipitate out.

-

Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

-

Drying : Dry the product under vacuum to yield 3-chloro-4-(trifluoromethyl)benzoic acid. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound stands as a testament to the power of rational molecular design. Its carefully arranged functional groups provide a stable yet versatile platform for constructing complex, high-value molecules. The trifluoromethyl group imparts desirable pharmacokinetic properties, the nitrile offers a gateway to diverse chemical transformations, and the chloro-substituent provides an additional point for potential modification. For scientists and researchers in the pharmaceutical and agrochemical industries, a deep technical understanding of this intermediate is not just beneficial—it is essential for unlocking new synthetic possibilities and accelerating the development of innovative chemical solutions.

References

- ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile.

- Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)benzonitrile.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-5-(trifluoromethyl)benzonitrile.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzonitrile, 2-chloro-.

- MilliporeSigma. (2024). Safety Data Sheet.

- ChemicalBook. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE Product Description.

- Capot Chemical. (2025). Material Safety Data Sheet.

- NOAA. (n.d.). 3-nitro-4-chlorobenzotrifluoride. CAMEO Chemicals.

- (n.d.). Supporting Information.

- ChemicalBook. (n.d.). This compound Product Description.

- O'Hagan, D. (2008). The Role of Trifluoromethylated Benzonitriles in Modern Drug Discovery.

- (n.d.). Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications.

- (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzonitrile 99%.

- Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum.

- PubChemLite. (n.d.). This compound (C8H3ClF3N).

- SynQuest Labs. (n.d.). 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile Safety Data Sheet.

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

- Airgas. (2021). Safety Data Sheet: 4-Chlorobenzotrifluoride.

- PubChem. (n.d.). 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene.

- PubChem. (n.d.). 3-Chlorobenzotrifluoride.

- V. Arjunan, et al. (2008). Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Google Patents. (n.d.). CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile.

- M. B. G. de la Torre, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes.

- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- S. G. K. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Saudi Chemical Society.

- ChemicalBook. (n.d.). 5-Methylquinoxaline CAS 13708-12-8.

- S. Valli Chitra, et al. (2024). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research.

- NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST WebBook.

- Santa Cruz Biotechnology. (n.d.). 3-(Trifluoromethyl)benzonitrile.

- Tokyo Chemical Industry. (n.d.). L-Homoserine.

- CAS. (n.d.). L-Homoserine. CAS Common Chemistry.

- Internet Archive. (n.d.). A treatise on the American law of administration.

- The Good Scents Company. (n.d.). 5 and 6-methyl quinoxaline.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1092460-79-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (C8H3ClF3N) [pubchemlite.lcsb.uni.lu]

- 4. 1735-54-2 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]

- 7. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. capotchem.com [capotchem.com]

A Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)benzonitrile in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

3-Chloro-4-(trifluoromethyl)benzonitrile is a substituted benzonitrile that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a nitrile group, a chloro substituent, and a trifluoromethyl group, imparts a unique combination of polarity and lipophilicity. Understanding the solubility of this compound in a range of organic solvents is paramount for researchers and drug development professionals. Solubility data is critical for optimizing reaction conditions, designing purification strategies such as crystallization, and formulating active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a framework for its application in research and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₃ClF₃N | [1] |

| Molecular Weight | 205.56 g/mol | [2] |

| Melting Point | 66-68°C | [2][3] |

| Physical Form | Powder to crystal | [2][3] |

| Color | White to Almost white | [2][3] |

| Predicted XlogP | 3.2 | [1] |

The crystalline nature and relatively high melting point suggest that significant energy is required to overcome the crystal lattice energy before dissolution can occur. The predicted XlogP value indicates a notable degree of lipophilicity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This means that solutes tend to dissolve in solvents with similar polarity. The polarity of this compound is influenced by its functional groups:

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and contributes to the molecule's overall polarity and lipophilicity.

-

Chloro Group (-Cl): The chloro group is also electron-withdrawing and adds to the polarity.

-

Benzene Ring: The aromatic ring is nonpolar.

Given this structure, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents and moderate solubility in some polar protic and nonpolar aromatic solvents. While specific experimental data for this compound is limited, a product description has noted its solubility in methanol.[2][3] For structurally related benzonitrile derivatives, good solubility is typically observed in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, with moderate solubility in chlorinated solvents such as dichloromethane and chloroform.[5]

The solubility process can be understood through the following thermodynamic relationship:

Caption: Shake-flask method for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a selected organic solvent.

-

The use of excess solute is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Further clarify the supernatant by centrifugation or by filtering through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Predicted Solubility in Common Organic Solvents

Based on the structural features and general principles of solubility, the following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents. These predictions should be confirmed by experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the nitrile group, and methanol is a known solvent. [2][3] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Favorable dipole-dipole interactions. [5] |

| Ethers | Diethyl ether, THF | Low to Moderate | Moderate polarity may allow for some dissolution. |

| Aromatic | Toluene, Benzene | Low to Moderate | Van der Waals interactions with the benzene ring of the solute. |

| Aliphatic Nonpolar | Hexane, Heptane | Low | Mismatch in polarity between the polar solute and nonpolar solvent. |

Conclusion and Future Directions

While specific, quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, this guide provides a robust framework for understanding and determining its solubility. The physicochemical properties of the compound suggest a preference for polar solvents. For researchers and drug development professionals, the experimental protocol outlined herein offers a reliable method for generating the necessary data to advance their work. Future studies should focus on the systematic experimental determination of the solubility of this important intermediate in a range of pharmaceutically and industrially relevant solvents at various temperatures to create a comprehensive solubility profile.

References

- American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- PubMed. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.). 1735-54-2(4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE) Product Description.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- ChemicalBook. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 1735-54-2.

- Smolecule. (2023). 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile.

- PubChemLite. (n.d.). This compound (C8H3ClF3N).

Sources

- 1. PubChemLite - this compound (C8H3ClF3N) [pubchemlite.lcsb.uni.lu]

- 2. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 1735-54-2 [m.chemicalbook.com]

- 3. 1735-54-2 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Buy 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | 5516-26-7 [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)benzonitrile, a halogenated aromatic nitrile, represents a cornerstone scaffold in modern medicinal chemistry and materials science. Its strategic substitution with a chloro group, a trifluoromethyl moiety, and a nitrile function imparts a unique combination of steric and electronic properties. These characteristics are pivotal in modulating molecular interactions, enhancing metabolic stability, and fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide offers an in-depth exploration of the melting and boiling points of this compound, providing both empirical data and a theoretical framework to understand the structure-property relationships that govern its phase transitions. This document is designed to be a comprehensive resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Core Physicochemical Data

The physical properties of this compound are dictated by the interplay of its constituent functional groups. The following table summarizes the available experimental and predicted data for its melting and boiling points. For comparative analysis, data for the isomeric compound, 4-Chloro-3-(trifluoromethyl)benzonitrile, is also provided.

| Property | This compound | 4-Chloro-3-(trifluoromethyl)benzonitrile |

| CAS Number | 1092460-79-1 | 1735-54-2 |

| Molecular Formula | C₈H₃ClF₃N | C₈H₃ClF₃N |

| Molecular Weight | 205.56 g/mol | 205.56 g/mol |

| Melting Point | 38-40 °C[1][2] | 66-68 °C[3][4] |

| Boiling Point | 226.5 °C (Predicted)[5] | 100-105 °C at 11 mmHg[3][4][6] |

Theoretical Framework: The Influence of Functional Groups on Phase Transitions

The melting and boiling points of an organic molecule are fundamentally governed by the strength of its intermolecular forces. In the case of this compound, the presence of the chloro, trifluoromethyl, and nitrile groups significantly influences these interactions.

The Nitrile Group (-C≡N): The nitrile group is highly polar due to the significant difference in electronegativity between the carbon and nitrogen atoms, resulting in a strong dipole moment.[7][8] This leads to potent dipole-dipole interactions between adjacent molecules, which require substantial energy to overcome, thereby elevating the boiling point.[7][8] While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor with protic solvents like water.[7][8]

The Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This inductive effect can influence the overall polarity of the molecule. While the -CF₃ group itself is not a strong hydrogen bond donor or acceptor, its presence can significantly impact the molecular packing in the solid state, thereby affecting the melting point.

The Chloro Group (-Cl): The chlorine atom is also electronegative and contributes to the polarity of the C-Cl bond. This introduces dipole-dipole interactions. Furthermore, the presence of a chlorine atom increases the overall molecular weight and surface area of the molecule, leading to stronger van der Waals forces (London dispersion forces). These enhanced intermolecular attractions generally result in higher melting and boiling points compared to the non-halogenated parent compound.

The interplay of these functional groups, their positions on the benzene ring, and the overall molecular symmetry dictates the efficiency of crystal lattice packing (influencing the melting point) and the net strength of intermolecular forces in the liquid state (influencing the boiling point).

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is crucial for compound identification, purity assessment, and process development. The following sections detail the standard, field-proven methodologies for these measurements.

Determination of Melting Point by Capillary Method

The capillary method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a high degree of purity.

Caption: Capillary Method Workflow for Melting Point Determination.

Determination of Boiling Point by Distillation Method

For compounds that are thermally stable, the boiling point can be determined by distillation. Given the predicted high boiling point of this compound at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed such that the top of the bulb is level with the side arm of the distillation head. For vacuum distillation, the apparatus is connected to a vacuum source with a manometer to measure the pressure.

-

Sample and Boiling Chips: The distillation flask is charged with the liquid sample and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating and Distillation: The flask is heated gently. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase. The temperature will stabilize when the vapor of the boiling liquid is in equilibrium with the condensing liquid. This stable temperature is the boiling point at the recorded pressure.

-

Data Recording: The stable temperature reading and the corresponding pressure are recorded.

Caption: Vacuum Distillation Workflow for Boiling Point Determination.

Conclusion

The melting and boiling points of this compound are critical parameters that influence its handling, purification, and application in various chemical processes. The experimentally determined melting point of 38-40 °C and the predicted boiling point of 226.5 °C are consistent with the expected effects of its chloro, trifluoromethyl, and nitrile functional groups, which collectively enhance intermolecular forces. The methodologies outlined in this guide provide a robust framework for the empirical verification of these properties, ensuring data integrity for research and development activities. A thorough understanding of these physicochemical characteristics is indispensable for the effective utilization of this versatile compound in the synthesis of novel pharmaceuticals and advanced materials.

References

- ResearchGate. Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. [Link]

- Chemguide. an introduction to nitriles. [Link]

- Chemistry LibreTexts. Physical Properties of Nitriles. [Link]

- Molbase. 2-METHOXY-4,6-DI(TRIFLUOROMETHYL)BENZOIC ACID 1092460-79-1. [Link]

- Chemcasts. 4-Chloro-3-(trifluoromethyl)benzonitrile (CAS 1735-54-2) Properties. [Link]

- PubChemLite. This compound (C8H3ClF3N). [Link]

Sources

- 1. CAS 1092460-79-1 | 3837-7-06 | MDL MFCD04972703 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound CAS#: 1092460-79-1 [m.chemicalbook.com]

- 3. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE | 1735-54-2 [m.chemicalbook.com]

- 4. 1735-54-2 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 1735-54-2 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Chloro-4-(trifluoromethyl)benzonitrile

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-4-(trifluoromethyl)benzonitrile. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy, including the additivity of substituent chemical shifts and known coupling constants, to generate a reliable theoretical spectral dataset. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectroscopic characteristics of this complex substituted aromatic compound. The methodologies for spectral prediction are detailed, providing a framework for similar analyses of other polysubstituted aromatic systems.

Introduction

This compound is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its three distinct substituents: a chloro group, a trifluoromethyl group, and a cyano group. The strategic placement of these groups on the benzene ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its structural elucidation and characterization. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming the successful synthesis of this molecule and for studying its interactions in various chemical and biological systems.

This guide presents a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predictions are grounded in the well-established principle of the additivity of substituent chemical shifts (SCS) on a benzene ring[1]. By combining the known effects of each substituent on the chemical shifts of the aromatic protons and carbons, a robust theoretical spectrum can be constructed.

Predicted NMR Spectra Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the additive model of substituent effects, using the chemical shift of benzene (¹H: 7.34 ppm, ¹³C: 128.5 ppm in CDCl₃) as the base value.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.95 | d | J(H2,H6) ≈ 2.0 |

| H-5 | 7.85 | d | J(H5,H6) ≈ 8.4 |

| H-6 | 7.75 | dd | J(H6,H5) ≈ 8.4, J(H6,H2) ≈ 2.0 |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 112.0 |

| C-2 (C-H) | 135.5 |

| C-3 (C-Cl) | 138.0 |

| C-4 (C-CF₃) | 130.0 (q, ²J(C,F) ≈ 33 Hz) |

| C-5 (C-H) | 128.0 (q, ³J(C,F) ≈ 4 Hz) |

| C-6 (C-H) | 132.5 |

| CN | 116.5 |

| CF₃ | 122.0 (q, ¹J(C,F) ≈ 272 Hz) |

Experimental Protocol for NMR Data Acquisition

The following section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind the choice of parameters is explained to ensure scientific rigor.

Sample Preparation

-

Analyte: this compound (CAS 67435-19-8).

-

Solvent: Deuterated chloroform (CDCl₃) is selected for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

-

Concentration: A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃ is recommended. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable number of scans without leading to significant line broadening due to intermolecular interactions.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans ensures full relaxation of the protons.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate for aromatic compounds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of 200-240 ppm is standard for most organic molecules.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: The chemical shifts of all peaks are determined, and for the ¹H spectrum, the relative integrals are calculated.

Diagram of Experimental Workflow

Caption: Workflow for the acquisition and processing of NMR spectra.

In-depth Analysis and Interpretation of Predicted Spectra

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the three substituents on the aromatic ring.

Analysis of the Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals, consistent with the three protons on the substituted benzene ring.

-

H-2: This proton is ortho to the cyano group and meta to the chloro group. The cyano group is a strong electron-withdrawing group through both resonance and induction, leading to a significant deshielding effect on the ortho proton. The chloro group is also electron-withdrawing via induction but weakly electron-donating through resonance. Its meta effect is primarily deshielding. The combination of these effects places H-2 at the most downfield position, predicted around 7.95 ppm. It is expected to appear as a doublet due to coupling with H-6, with a small meta coupling constant (⁴J) of approximately 2.0 Hz[2][3].

-

H-5: This proton is ortho to the trifluoromethyl group and meta to the cyano group. The trifluoromethyl group is a very strong inductively electron-withdrawing group, causing significant deshielding of the ortho proton. The meta effect of the cyano group is also deshielding. Therefore, H-5 is also expected to be in a downfield region, predicted around 7.85 ppm. It should appear as a doublet due to coupling with H-6, with a typical ortho coupling constant (³J) of about 8.4 Hz[2]. Long-range coupling to the fluorine atoms of the CF₃ group (⁴J(H,F)) might also be observed, which could lead to a doublet of quartets with a small coupling constant (typically 0.5-1.5 Hz).

-

H-6: This proton is ortho to both the chloro and cyano groups, and para to the trifluoromethyl group. The ortho effects of the chloro and cyano groups are both deshielding. The para effect of the trifluoromethyl group is also deshielding. H-6 is coupled to both H-5 (ortho coupling) and H-2 (meta coupling). This will result in a doublet of doublets, with a large coupling constant of approximately 8.4 Hz from the ortho coupling to H-5 and a smaller coupling constant of about 2.0 Hz from the meta coupling to H-2. Its predicted chemical shift is around 7.75 ppm.

Analysis of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals: six for the aromatic carbons and one each for the cyano and trifluoromethyl carbons.

-

Aromatic Carbons:

-

C-1 (ipso-CN): The carbon directly attached to the cyano group is expected to be shielded relative to benzene due to the electronic nature of the nitrile group, with a predicted chemical shift around 112.0 ppm.

-

C-2 and C-6: These carbons are adjacent to the cyano and chloro groups, respectively. The electron-withdrawing nature of these substituents will cause these carbons to be deshielded, with predicted chemical shifts around 135.5 ppm and 132.5 ppm.

-

C-3 (ipso-Cl): The carbon bearing the chloro group will be deshielded due to the electronegativity of chlorine, with a predicted chemical shift of approximately 138.0 ppm.

-

C-4 (ipso-CF₃): The carbon attached to the trifluoromethyl group is expected to be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms (²J(C,F) ≈ 33 Hz)[4]. Its predicted chemical shift is around 130.0 ppm.

-

C-5: This carbon is ortho to the trifluoromethyl group and will also show a smaller quartet splitting due to three-bond coupling to the fluorine atoms (³J(C,F) ≈ 4 Hz)[4]. Its predicted chemical shift is around 128.0 ppm.

-

-

Substituent Carbons:

-

Cyano Carbon (CN): The nitrile carbon typically appears in the range of 115-120 ppm. A predicted value of 116.5 ppm is reasonable.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will be a prominent quartet due to the large one-bond coupling to the three fluorine atoms (¹J(C,F) ≈ 272 Hz)[4]. Its chemical shift is predicted to be around 122.0 ppm.

-

Diagram of Predicted ¹H and ¹³C NMR Chemical Shifts

Caption: Summary of predicted ¹H and ¹³C NMR chemical shifts and multiplicities.

Conclusion

This technical guide provides a detailed theoretical framework for understanding the ¹H and ¹³C NMR spectra of this compound. By applying the principles of substituent chemical shift additivity and established coupling constant data, we have generated a predicted spectral dataset that serves as a valuable reference for the identification and characterization of this molecule. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data. The in-depth analysis of the predicted spectra, grounded in the electronic effects of the substituents, not only aids in the interpretation of the spectra for this specific compound but also reinforces the fundamental principles of NMR spectroscopy for substituted aromatic systems.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Yamamoto, O., & Hayamizu, K. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Journal of the Chemical Society, Perkin Transactions 2, (2), 197-201. [Link]

- Jackman, L. M., & Sternhell, S. (2013). Applications of nuclear magnetic resonance spectroscopy in organic chemistry. Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Reich, H. J. (n.d.). Proton NMR Coupling Constants. University of Wisconsin. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.

Sources

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(trifluoromethyl)benzonitrile

In the landscape of modern pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is a cornerstone of robust research and manufacturing. This compound, with a molecular formula of C₈H₃ClF₃N and a molecular weight of approximately 205.56 g/mol , is one such critical building block. Its unique substitution pattern—featuring a nitrile group, a chlorine atom, and a trifluoromethyl group on an aromatic ring—imparts specific reactivity that is highly valued in organic synthesis.[1]

This guide provides an in-depth analysis of two primary spectroscopic techniques essential for the structural confirmation and quality control of this compound: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As we delve into the core principles, experimental protocols, and data interpretation, we will not only present the data but also explore the causality behind the analytical choices, reflecting a field-proven approach to molecular characterization.

Part 1: Functional Group Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint." For this compound, FT-IR allows for the direct confirmation of its key structural motifs: the nitrile, the trifluoromethyl group, and the substituted aromatic ring.

Expert Insight: Why FT-IR is the First Line of Analysis

For a compound like this compound, FT-IR is an exceptionally powerful and rapid first-pass analytical tool. The nitrile (C≡N) and trifluoromethyl (C-F) groups, in particular, have highly characteristic absorptions in regions of the spectrum that are often free from other interfering peaks.[2][3] The presence of a sharp, strong peak around 2230 cm⁻¹ is almost diagnostic for a nitrile, providing immediate and high-confidence verification that a key synthetic step, such as a cyanation reaction, was successful.[2][4]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is directly dependent on meticulous sample preparation and appropriate instrument parameter selection. As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) method is the preferred choice for its simplicity, speed, and minimal sample preparation.

Methodology: ATR-FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal. The evanescent wave, which interrogates the sample, only penetrates a few microns, making intimate contact essential.

-

Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, leading to a cleaner, more easily interpretable spectrum.

Diagram: FT-IR (ATR) Experimental Workflow

Caption: Standard workflow for acquiring an ATR-FT-IR spectrum.

Interpretation of the FT-IR Spectrum

The resulting spectrum should be analyzed for absorptions corresponding to the molecule's distinct vibrational modes. Each peak provides a piece of the structural puzzle.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Rationale & Comments |

| ~3090 - 3030 | Aromatic C-H Stretch | Weak to Medium | The C-H bonds on the benzene ring stretch at frequencies just above 3000 cm⁻¹. |

| ~2230 | Nitrile (C≡N) Stretch | Strong, Sharp | Aromatic nitriles absorb between 2240-2220 cm⁻¹.[2] This peak is highly diagnostic due to its intensity and position in a relatively uncongested spectral region.[3] |

| ~1600, ~1475 | Aromatic C=C Ring Stretch | Medium | These absorptions are characteristic of the benzene ring itself and confirm the aromatic core of the molecule. |

| ~1320 | C-CF₃ Stretch | Strong | The interaction of the CF₃ group with the aromatic ring gives rise to a strong absorption band. |

| ~1180, ~1140 | C-F Symmetric & Asymmetric Stretch | Very Strong | The highly polar C-F bonds of the trifluoromethyl group produce some of the most intense bands in the spectrum, making the CF₃ group easy to identify.[5] |